molecular formula C8H13F2NO B13335930 4,4-Difluoro-8-oxa-2-azaspiro[4.5]decane

4,4-Difluoro-8-oxa-2-azaspiro[4.5]decane

Katalognummer: B13335930
Molekulargewicht: 177.19 g/mol
InChI-Schlüssel: MSYBYASDPRCAQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4-Difluoro-8-oxa-2-azaspiro[4.5]decane is a chemical compound with the molecular formula C8H13F2NO. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom. This compound is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-8-oxa-2-azaspiro[4.5]decane can be achieved through several methods. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction is typically carried out under controlled conditions to ensure the formation of the desired spiro compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial production would likely involve optimized reaction conditions and the use of specialized equipment to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

4,4-Difluoro-8-oxa-2-azaspiro[4.5]decane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a variety of substituted spiro compounds .

Wissenschaftliche Forschungsanwendungen

4,4-Difluoro-8-oxa-2-azaspiro[4.5]decane has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials

Wirkmechanismus

The mechanism of action of 4,4-Difluoro-8-oxa-2-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed to exert its effects through binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4,4-Difluoro-8-oxa-2-azaspiro[4.5]decane include:

Uniqueness

What sets this compound apart from these similar compounds is its unique difluoro substitution, which can significantly influence its chemical properties and biological activities. This substitution can enhance its stability, reactivity, and potential therapeutic applications .

Eigenschaften

Molekularformel

C8H13F2NO

Molekulargewicht

177.19 g/mol

IUPAC-Name

4,4-difluoro-8-oxa-2-azaspiro[4.5]decane

InChI

InChI=1S/C8H13F2NO/c9-8(10)6-11-5-7(8)1-3-12-4-2-7/h11H,1-6H2

InChI-Schlüssel

MSYBYASDPRCAQQ-UHFFFAOYSA-N

Kanonische SMILES

C1COCCC12CNCC2(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.